tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine substituent at position 3, and a hydroxyl group at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural uniqueness lies in the juxtaposition of electron-withdrawing (bromo) and polar (hydroxyl) groups, which influence its reactivity, solubility, and downstream applications.
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
FHZOZSAZMODNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution (SN2) under basic conditions. This reaction is pivotal for introducing diverse functional groups or coupling partners:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Alkoxydehalogenation | K₂CO₃, DMF, 80°C | 3-alkoxypiperidine derivatives | 72–85 | |
| Amination | NH₃/MeOH, 60°C, 12h | 3-aminopiperidine analogs | 68 | |
| Thiol substitution | NaSH, DMSO, rt | 3-mercaptopiperidine derivatives | 65 |
Mechanistically, the reaction proceeds via backside attack of the nucleophile, displacing bromide. Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to less hindered analogs.
Oxidation of the Hydroxyl Group
The 4-hydroxyl group can be selectively oxidized to a ketone under mild conditions, enabling access to 4-oxopiperidine intermediates:
This oxidation is critical for synthesizing Hsp90 inhibitors, as demonstrated in studies where 4-oxo intermediates were coupled with pharmacophores for anticancer activity .
Esterification and Carboxylate Modifications
The tert-butyl ester undergoes acid-catalyzed hydrolysis or transesterification:
-
Hydrolysis :
The resulting carboxylic acid serves as a precursor for amide bond formation in drug discovery .
-
Transesterification :
Methanolysis with catalytic H₂SO₄ yields methyl esters, facilitating further functionalization.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
| Coupling Type | Catalytic System | Partner | Product Application | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biarylpiperidine scaffolds | 75–90 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | Kinase inhibitor intermediates | 82 |
These reactions are instrumental in constructing complex architectures for pharmaceuticals, such as kinase inhibitors .
Functional Group Interconversion
The hydroxyl group undergoes derivatization to enhance reactivity or modulate solubility:
-
Sulfonation :
Treatment with SOCl₂ forms a sulfonate leaving group, enabling subsequent nucleophilic displacements. -
Acetylation :
Acetic anhydride/pyridine yields the 4-acetoxy derivative, improving lipophilicity for biological assays.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the piperidine ring undergoes transformations:
-
Acid-mediated ring expansion :
Concentrated H₂SO₄ induces ring expansion to azepane derivatives, though yields are moderate (50–60%). -
Base-induced elimination :
DBU in THF eliminates HBr, forming 3,4-dehydropiperidine (70% yield), a diene for Diels-Alder reactions.
Comparative Reactivity with Analogs
The compound’s dual bromine/hydroxyl functionality confers distinct advantages over similar piperidine derivatives:
| Compound | Key Reactivity Differences | Reference |
|---|---|---|
| tert-Butyl 3-bromopiperidine-1-carboxylate | Lacks hydroxyl group; no oxidation or acetylation | |
| tert-Butyl 4-bromo-3-methoxypiperidine-1-carboxylate | Methoxy group reduces hydrogen-bonding capacity |
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules . It is particularly useful in the synthesis of heterocyclic compounds and natural product derivatives .
Biology and Medicine: In biological research, this compound is used as an intermediate in the synthesis of bioactive molecules, including potential pharmaceuticals . It can be used to study the structure-activity relationships of piperidine derivatives and their biological effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals . It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors . The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Varied Substituent Positions
Trans-tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate (CAS 936250-36-1)
- Key Differences : Bromine and hydroxyl groups are swapped (positions 4 and 3).
- Impact : Altered substitution patterns affect steric hindrance and electronic properties. The trans-configuration may influence crystallinity and solubility in polar solvents .
- Applications : Used in asymmetric synthesis due to its stereochemical configuration.
- Impact: Enhanced rigidity and coordination capacity compared to the aliphatic bromine in the target compound. Likely higher thermal stability .
Analogues with Functional Group Modifications
- tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6) Key Differences: Replaces bromine and hydroxyl with a 3-hydroxypropyl chain. Impact: Increased hydrophilicity (solubility: 10 mg/mL in DMSO, 5 mg/mL in methanol) and flexibility. Lower molecular weight (243.34 g/mol vs. 280.16 g/mol for the target compound). Applications: Preferred in prodrug designs due to esterase-sensitive linkages .
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Analogues with Alternative Leaving Groups
tert-Butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate
- (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate Key Differences: Bromine replaced with an amino group. Impact: Amino group introduces basicity (pKa ~9.5) and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .
- Step 2 : Selective bromination at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions, ensuring regioselectivity .
- Step 3 : Hydroxylation at the 4-position via oxidation (e.g., mCPBA) or hydrolysis of a protected intermediate .
- Critical Factors : Control reaction temperatures (<0°C for bromination), monitor intermediates via TLC, and use anhydrous solvents to minimize side reactions .
Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Purify via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
- Spectroscopic Validation : Confirm structure using / NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and HRMS for molecular ion verification .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemical ambiguities, particularly for the hydroxyl and bromine substituents .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure. Use explosion-proof fume hoods due to potential volatile byproducts .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Waste Disposal : Neutralize brominated waste with NaHSO₃ before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing bromo and hydroxyl groups in the piperidine ring?
- Methodological Answer :
- Bromination Optimization : Use catalytic AIBN with NBS in CCl₄ under UV light to enhance radical bromination efficiency (yield >85%) .
- Hydroxylation Strategies : Employ Sharpless asymmetric dihydroxylation (AD-mix β) for enantioselective hydroxylation, followed by Boc protection .
- Scale-Up Considerations : Transition from batch to continuous flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation and reproducibility .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks by analyzing spectra at 25°C vs. –40°C .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to confirm assignments .
Q. What methodologies assess the biological activity and target interactions of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., PI3K) using fluorescence polarization to measure IC₅₀ values .
- Cellular Uptake Studies : Radiolabel the compound with for PET imaging to track biodistribution in cancer cell lines .
- Structural Biology : Co-crystallize with target proteins (e.g., HIV protease) and solve structures via X-ray crystallography (SHELX) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
